

Spectroscopic Characterization of 2-(2-Hydroxy-2-phenylethoxy)phenol: A Technical Guide

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Compound of Interest

| | |
|----------------|------------------------------------|
| Compound Name: | 2-(2-Hydroxy-2-phenylethoxy)phenol |
| CAS No.: | 328104-89-8 |
| Cat. No.: | B2490477 |

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Introduction

2-(2-Hydroxy-2-phenylethoxy)phenol is a molecule of interest in organic synthesis and medicinal chemistry, incorporating several key functional groups: a phenol, a secondary alcohol, an ether linkage, and two distinct aromatic rings. A comprehensive understanding of its chemical structure is paramount for its application in research and development. This technical guide provides an in-depth analysis of the spectroscopic data for **2-(2-Hydroxy-2-phenylethoxy)phenol**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed for researchers, scientists, and drug development professionals, offering not just the data, but also the underlying principles and experimental considerations for its accurate interpretation. The spectroscopic data for this compound is available in public repositories, including SpectraBase and the NIST Mass Spectrometry Data Center, accessible via the PubChem Compound ID: 555174.[1]

Molecular Structure and Atom Labeling

For clarity in the subsequent spectroscopic analysis, the atoms of **2-(2-Hydroxy-2-phenylethoxy)phenol** are systematically labeled. This labeling will be used consistently throughout this guide.

Figure 1: Molecular structure and atom labeling of **2-(2-Hydroxy-2-phenylethoxy)phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of each nucleus.

Experimental Protocol: ^1H NMR Spectroscopy

A representative protocol for acquiring a ^1H NMR spectrum is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-(2-Hydroxy-2-phenylethoxy)phenol** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent is critical; for instance, using DMSO-d_6 allows for the observation of exchangeable protons like those in hydroxyl groups.
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **Data Acquisition:** Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
- **Referencing:** The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

^1H NMR Data Interpretation

The following table summarizes the predicted ^1H NMR spectral data for **2-(2-Hydroxy-2-phenylethoxy)phenol**.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |
|-----------------------------|-------------------------------------|---------------------|-------------|---|
| Aromatic (C2'-H to C6'-H) | 7.25 - 7.45 | Multiplet | 5H | Protons on the monosubstituted phenyl ring. |
| Aromatic (C3''-H to C6''-H) | 6.80 - 7.10 | Multiplet | 4H | Protons on the ortho-substituted phenol ring. |
| C α -H | ~5.10 | Doublet of doublets | 1H | Methine proton adjacent to the hydroxyl group and ether oxygen. |
| C β -H ₂ | ~4.20 | Multiplet | 2H | Methylene protons adjacent to the ether oxygen. |
| Ar-OH | 8.5 - 9.5 (in DMSO-d ₆) | Singlet (broad) | 1H | Phenolic hydroxyl proton. |
| C α -OH | 5.0 - 6.0 (in DMSO-d ₆) | Singlet (broad) | 1H | Alcoholic hydroxyl proton. |

Expert Analysis:

- The aromatic protons on the monosubstituted phenyl ring (C2'-H to C6'-H) are expected to appear as a complex multiplet in the downfield region (7.25-7.45 ppm) due to their relatively similar chemical environments.
- The protons on the ortho-substituted phenolic ring (C3''-H to C6''-H) will also form a multiplet but at a slightly more upfield region (6.80-7.10 ppm) due to the electron-donating effect of the hydroxyl and ether groups.

- The methine proton ($C\alpha$ -H) is significantly deshielded by both the adjacent oxygen of the hydroxyl group and the ether linkage, resulting in a downfield shift to around 5.10 ppm. Its multiplicity as a doublet of doublets arises from coupling to the diastereotopic methylene protons ($C\beta$ -H₂).
- The methylene protons ($C\beta$ -H₂) are diastereotopic due to the adjacent chiral center ($C\alpha$) and will appear as a complex multiplet around 4.20 ppm.
- The signals for the phenolic and alcoholic hydroxyl protons are typically broad and their chemical shifts are highly dependent on solvent, concentration, and temperature. In a solvent like DMSO-d₆, which minimizes proton exchange, these signals are more readily observed.

Experimental Protocol: ¹³C NMR Spectroscopy

A standard protocol for ¹³C NMR spectroscopy is as follows:

- **Sample Preparation:** A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.
- **Instrumentation:** A broadband probe on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer is used.
- **Data Acquisition:** Proton-decoupled mode is standard to produce a spectrum with singlets for each unique carbon. A larger number of scans is typically necessary to obtain a good signal-to-noise ratio.

¹³C NMR Data Interpretation

The predicted ¹³C NMR chemical shifts for **2-(2-Hydroxy-2-phenylethoxy)phenol** are presented in the table below.

| Carbon(s) | Predicted Chemical Shift (ppm) | Notes |
|----------------|--------------------------------|--|
| C1'' | ~147 | Aromatic carbon bearing the ether oxygen. |
| C2'' | ~145 | Aromatic carbon bearing the hydroxyl group. |
| C1' | ~140 | Quaternary aromatic carbon of the phenyl ring. |
| C4', C4'' | ~129 | Aromatic CH carbons. |
| C2', C6', C6'' | ~128 | Aromatic CH carbons. |
| C3', C5' | ~126 | Aromatic CH carbons. |
| C5'' | ~121 | Aromatic CH carbon. |
| C3'' | ~115 | Aromatic CH carbon. |
| C β | ~75 | Methylene carbon attached to the ether oxygen. |
| C α | ~72 | Methine carbon bearing the hydroxyl group. |

Expert Analysis:

- The aromatic carbons attached to oxygen atoms (C1'' and C2'') are the most deshielded, appearing at approximately 147 and 145 ppm, respectively.
- The other aromatic carbons appear in the typical range of 115-140 ppm. The specific shifts are influenced by the substitution pattern on each ring.
- The aliphatic carbons, C α and C β , are also deshielded by the attached oxygen atoms and resonate around 72 and 75 ppm, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol

A common method for obtaining an IR spectrum of a solid sample is:

- **Sample Preparation (ATR):** A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum is collected first and automatically subtracted from the sample spectrum.

IR Data Interpretation

The following table highlights the key expected IR absorption bands for **2-(2-Hydroxy-2-phenylethoxy)phenol**.

| Wavenumber (cm^{-1}) | Vibration | Functional Group |
|---------------------------------|-------------|-------------------------------|
| 3500 - 3200 (broad) | O-H stretch | Alcohol and Phenol (H-bonded) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Aliphatic |
| 1600 - 1450 | C=C stretch | Aromatic ring |
| 1250 - 1050 | C-O stretch | Ether, Alcohol, Phenol |

Expert Analysis:

- The most prominent feature in the IR spectrum is expected to be a broad and strong absorption band in the 3500-3200 cm^{-1} region, which is characteristic of the O-H stretching vibrations of the hydrogen-bonded alcohol and phenol groups.

- Aromatic C-H stretching vibrations will appear as a series of weaker bands just above 3000 cm^{-1} , while aliphatic C-H stretches from the ethoxy bridge will be just below 3000 cm^{-1} .
- The presence of the aromatic rings will be confirmed by characteristic C=C stretching vibrations in the 1600-1450 cm^{-1} region.
- A complex set of strong bands in the 1250-1050 cm^{-1} region will correspond to the C-O stretching vibrations of the ether, secondary alcohol, and phenol functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: GC-MS

A typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol would involve:

- **Sample Preparation:** A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.
- **Instrumentation:** A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) with an electron ionization (EI) source.
- **GC Conditions:** A capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to ensure proper separation and elution of the analyte.
- **MS Conditions:** The mass spectrometer is operated in EI mode at 70 eV. Data is collected over a mass range of, for example, 40-400 amu.

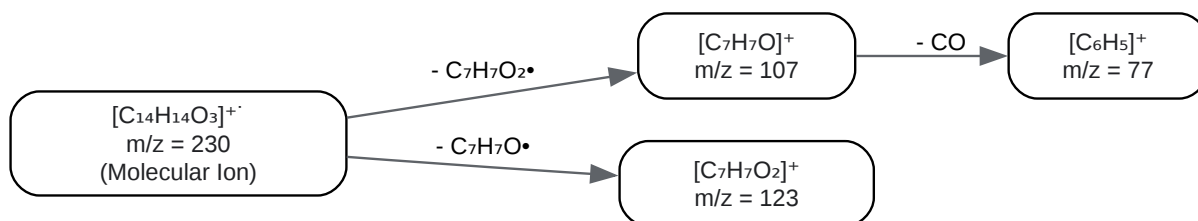
Mass Spectrometry Data Interpretation

The predicted mass spectral data for **2-(2-Hydroxy-2-phenylethoxy)phenol** is summarized below.

| m/z | Proposed Fragment | Notes |
|-----|--|--|
| 230 | $[\text{C}_{14}\text{H}_{14}\text{O}_3]^+$ | Molecular ion (M^+) |
| 123 | $[\text{C}_7\text{H}_7\text{O}_2]^+$ | Cleavage of the $\text{C}\alpha\text{-C}\beta$ bond. |
| 107 | $[\text{C}_7\text{H}_7\text{O}]^+$ | Phenyl-CH-OH fragment. |
| 94 | $[\text{C}_6\text{H}_6\text{O}]^+$ | Phenol radical cation. |
| 77 | $[\text{C}_6\text{H}_5]^+$ | Phenyl cation. |

Expert Analysis:

The electron ionization mass spectrum is expected to show a molecular ion peak at m/z 230, corresponding to the molecular weight of the compound.[1] The fragmentation pattern will be dictated by the stability of the resulting carbocations and radical species.



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Figure 2: Proposed mass spectral fragmentation pathway for **2-(2-Hydroxy-2-phenylethoxy)phenol**.

A key fragmentation pathway involves the cleavage of the bond between the benzylic carbon ($\text{C}\alpha$) and the adjacent methylene carbon ($\text{C}\beta$), leading to the formation of stable benzylic cations. The loss of a hydroxyphenoxy radical would generate a fragment at m/z 107. Conversely, cleavage of the $\text{C}\alpha$ -phenyl bond is also possible. Other significant peaks would include the phenyl cation at m/z 77 and potentially a phenol radical cation at m/z 94.

Summary and Conclusion

The collective analysis of ^1H NMR, ^{13}C NMR, IR, and MS data provides a comprehensive and unambiguous structural confirmation of **2-(2-Hydroxy-2-phenylethoxy)phenol**. Each spectroscopic technique offers complementary information: NMR elucidates the precise connectivity of the carbon-hydrogen framework, IR confirms the presence of key functional groups (hydroxyl, ether, aromatic rings), and MS provides the molecular weight and characteristic fragmentation patterns. This guide serves as a valuable resource for researchers by not only presenting the expected data but also by detailing the experimental considerations and the rationale behind the spectral interpretations, thereby upholding the principles of scientific integrity and expertise.

References

- PubChem. **2-(2-Hydroxy-2-phenylethoxy)phenol** | C₁₄H₁₄O₃ | CID 555174. National Center for Biotechnology Information. [[Link](#)]

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Sources

- 1. 2-(2-Hydroxy-2-phenylethoxy)phenol | C₁₄H₁₄O₃ | CID 555174 - PubChem [pubchem.ncbi.nlm.nih.gov]
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